molecular formula C11H15N B13880351 1-(4-Methylphenyl)but-3-en-1-amine

1-(4-Methylphenyl)but-3-en-1-amine

Cat. No.: B13880351
M. Wt: 161.24 g/mol
InChI Key: MDEULCRXFBSDTP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)but-3-en-1-amine is an organic compound characterized by a butenyl chain attached to a 4-methylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)but-3-en-1-amine can be synthesized through several methods. One common approach involves the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . This reaction yields 1-(4-Methylphenyl)-3-buten-1-ol, which can then be converted to the amine derivative through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylbenzaldehyde, while reduction can produce 1-(4-Methylphenyl)butan-1-amine.

Scientific Research Applications

1-(4-Methylphenyl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)but-3-en-1-amine is unique due to its specific substitution pattern and the presence of both an aromatic ring and an unsaturated chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(4-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3

InChI Key

MDEULCRXFBSDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC=C)N

Origin of Product

United States

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